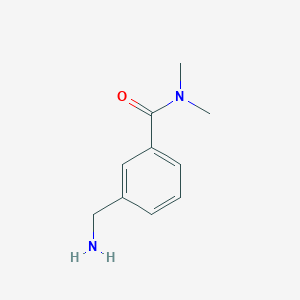
4-amino-N,N-diethyl-3-methylbenzamide
描述
4-amino-N,N-diethyl-3-methylbenzamide is an organic compound with the molecular formula C12H18N2O It is a versatile small molecule scaffold used in various research and industrial applications
作用机制
Target of Action
The primary target of 4-amino-N,N-diethyl-3-methylbenzamide, also known as DEET, is the cholinesterase enzyme . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
DEET acts as a competitive inhibitor for the cholinesterase enzyme . This means it competes with acetylcholine for the active site of the enzyme, thereby reducing the rate of acetylcholine breakdown. This interference with normal nerve function can lead to an excitatory response, particularly at high concentrations .
Biochemical Pathways
The inhibition of cholinesterase by DEET affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction and heart rate regulation. By inhibiting cholinesterase, DEET increases the concentration of acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors .
Pharmacokinetics
It is known that deet has a molecular weight of 20628 , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of DEET and their impact on its bioavailability.
Result of Action
The result of DEET’s action is a disruption of normal nerve function, leading to an excitatory response . This can cause a variety of effects, depending on the concentration of DEET and the specific physiological processes affected by the disruption of the cholinergic pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DEET. For example, in the presence of moisture and/or liquid water, certain metal-organic frameworks (MOFs) loaded with DEET can undergo structural degradation and eventual hydrolysis . This can affect the release rate of DEET, with real-world release rates likely falling between the results of laboratory tests and those of the bulk liquid .
生化分析
Biochemical Properties
4-amino-N,N-diethyl-3-methylbenzamide plays a significant role in biochemical reactions, particularly in the synthesis of metal-organic frameworks. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with copper-based metal-organic frameworks, promoting oxidative couplings and facilitating the formation of amides . These interactions are crucial for its function in biochemical processes, as they enable the compound to participate in complex chemical reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and leading to downstream effects on cellular processes. For example, its interaction with copper-based metal-organic frameworks results in enzyme activation, promoting oxidative coupling reactions . These molecular interactions are key to understanding how this compound exerts its effects at the biochemical level.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in oxidative coupling reactions highlights its importance in metabolic processes. The compound’s interactions with enzymes such as copper-based metal-organic frameworks facilitate these reactions, influencing metabolic flux and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s biochemical functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-diethyl-3-methylbenzamide typically involves the reaction of 4-amino-3-methylbenzoic acid with N,N-diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-amino-N,N-diethyl-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学研究应用
4-amino-N,N-diethyl-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
相似化合物的比较
Similar Compounds
N,N-diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar structure but without the amino group.
N,N-diethylbenzamide: Lacks the methyl and amino groups, used in different applications.
4-amino-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of diethyl.
Uniqueness
4-amino-N,N-diethyl-3-methylbenzamide is unique due to the presence of both the amino and diethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-amino-N,N-diethyl-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-6-7-11(13)9(3)8-10/h6-8H,4-5,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEAXEPPGCHKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588304 | |
| Record name | 4-Amino-N,N-diethyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926229-45-0 | |
| Record name | 4-Amino-N,N-diethyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)




